Mazapertine succinate

Description

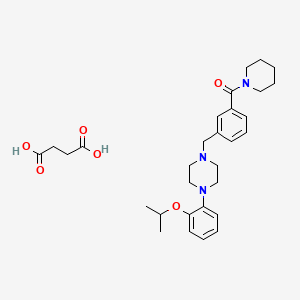

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

134208-18-7 |

|---|---|

Molecular Formula |

C30H41N3O6 |

Molecular Weight |

539.7 g/mol |

IUPAC Name |

butanedioic acid;piperidin-1-yl-[3-[[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]methyl]phenyl]methanone |

InChI |

InChI=1S/C26H35N3O2.C4H6O4/c1-21(2)31-25-12-5-4-11-24(25)28-17-15-27(16-18-28)20-22-9-8-10-23(19-22)26(30)29-13-6-3-7-14-29;5-3(6)1-2-4(7)8/h4-5,8-12,19,21H,3,6-7,13-18,20H2,1-2H3;1-2H2,(H,5,6)(H,7,8) |

InChI Key |

WAHFGTZTVZRLEY-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)C(=O)N4CCCCC4.C(CC(=O)O)C(=O)O |

Canonical SMILES |

CC(C)OC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)C(=O)N4CCCCC4.C(CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

134208-18-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

mazapertine succinate RWJ 37796 RWJ-37796 |

Origin of Product |

United States |

Chemical Synthesis and Structural Modifications of Mazapertine

Synthetic Methodologies for Mazapertine (B165347) Core Structure

The initial stages of Mazapertine synthesis focus on the preparation of key precursors. The arylpiperazine precursor, 1-(2-isopropoxyphenyl)piperazine (B3053480), is a critical starting material. Its synthesis often involves the alkylation of a suitable phenol (B47542) with a dihaloethane, followed by reaction with piperazine (B1678402).

Catalytic hydrogenation is a fundamental technique used in the synthesis of saturated heterocyclic rings like piperidine (B6355638) and piperazine, should unsaturated precursors be used. researchgate.net This process typically involves the use of a metal catalyst (e.g., Palladium, Platinum, or Nickel) under a hydrogen atmosphere to reduce double bonds within a carbocyclic or heterocyclic ring, thereby forming the saturated core structure essential for the final molecule.

The arylpiperazine moiety is a common pharmacophore in many neurologically active agents. nih.gov Its construction is a key step in the synthesis of Mazapertine. A standard method for its formation is the reaction between an aniline (B41778) derivative and a bis-electrophile, such as a dihaloalkane or a pre-formed piperazine ring reacting with an activated aryl halide. For Mazapertine, this involves the coupling of 2-isopropoxyaniline (B1215334) with a piperazine synthon. The reaction between an appropriate aniline and a diethanolamine, followed by cyclization, is another established route. Intermolecular cyclization can also be achieved through reactions of iminophosphoranes to form the piperazine ring. dntb.gov.ua These reactions are crucial for creating the foundational structure upon which the rest of the molecule is built.

A pivotal step in the synthesis is the formation of the amide bond that connects the central benzoyl group to the piperidine ring. researchgate.net This is a classic transformation in medicinal chemistry. The reaction typically involves activating the carboxylic acid of a benzoic acid precursor (e.g., 3-(bromomethyl)benzoic acid) to make it more reactive towards the amine nucleophile of piperidine. nih.gov

Common activating agents and methods include:

Conversion of the carboxylic acid to an acid chloride.

Use of peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

This reaction is generally high-yielding and robust, making it a reliable method for linking these two key fragments of the Mazapertine molecule. researchgate.net

| Reagent Class | Specific Example(s) | Role in Amide Bond Formation |

| Thionyl Halides | Thionyl chloride (SOCl₂) | Converts carboxylic acid to a highly reactive acyl chloride intermediate. |

| Carbodiimides | DCC, EDC | Activates the carboxylic acid to facilitate direct reaction with the amine (piperidine). |

| Phosphonium (B103445) Salts | BOP, PyBOP | Act as coupling reagents to form an activated ester intermediate. |

| Uronium Salts | HBTU, HATU | Similar to phosphonium salts, they promote the formation of the amide bond. |

A convergent synthesis strategy is often more efficient for complex molecules like Mazapertine compared to a linear approach. In this methodology, different fragments of the molecule are synthesized independently and then combined in the final stages. nih.gov

For Mazapertine, a typical convergent approach would involve:

Fragment A Synthesis: Preparation of the 1-(2-isopropoxyphenyl)piperazine moiety.

Fragment B Synthesis: Preparation of the 3-(piperidin-1-ylcarbonyl)benzyl bromide intermediate. This is achieved by the amide bond formation between 3-(bromomethyl)benzoic acid and piperidine.

Final Assembly: The two fragments are joined via an alkylation reaction, where the secondary amine of the piperazine (Fragment A) displaces the bromide on the benzyl (B1604629) group (Fragment B) to form the final Mazapertine structure.

Design and Elaboration of Mazapertine Analogs

The development of analogs is a cornerstone of medicinal chemistry, aimed at improving the efficacy, selectivity, and pharmacokinetic properties of a lead compound.

The modification of the Mazapertine structure allows for a systematic exploration of the structure-activity relationship (SAR), which provides insights into how different parts of the molecule interact with its biological targets, such as dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov

Key strategies for modifying Mazapertine to modulate receptor binding affinity include:

Modification of the Arylpiperazine Moiety:

Altering the Aryl Substituent: The 2-isopropoxy group on the phenyl ring is a key feature. Changing its size, electronics, or position can significantly impact receptor affinity and selectivity. For instance, replacing it with other alkoxy groups (e.g., methoxy, ethoxy) or with electron-withdrawing groups (e.g., halogens) can fine-tune interactions within the receptor's binding pocket. nih.gov

Piperazine Ring Substitution: Introducing substituents on the piperazine ring itself can alter its conformation and basicity, thereby affecting the crucial ionic bond it typically forms with an aspartate residue in aminergic G-protein coupled receptors. nih.gov

Modification of the Piperidine Moiety:

The piperidine ring can be replaced with other cyclic amines (e.g., pyrrolidine, morpholine) to probe the spatial requirements of the binding site. nih.gov

Substitution on the piperidine ring can introduce additional interaction points or alter the molecule's lipophilicity.

Modification of the Central Linker:

The benzoyl linker itself can be replaced with other groups to alter rigidity and spacing between the two heterocyclic moieties.

The data gathered from binding assays of these analogs helps in constructing a pharmacophore model, which is essential for the rational design of new compounds with improved therapeutic profiles. researchgate.net

| Molecular Segment | Modification Strategy | Potential Impact on Receptor Binding |

| Aryl Group | Varying the alkoxy substituent (e.g., -OCH₃, -OC₂H₅). | Alters steric and electronic properties, affecting hydrophobic and van der Waals interactions in the binding pocket. |

| Aryl Group | Introducing halogen substituents (e.g., -F, -Cl). | Modifies electronic distribution and can introduce halogen bonding interactions. |

| Central Phenyl Ring | Shifting the linker from meta to ortho or para positions. | Changes the overall topology and distance between the piperazine and piperidine pharmacophores. |

| Piperidine Moiety | Replacing with other saturated heterocycles (e.g., pyrrolidine). | Probes the size and shape constraints of the corresponding sub-pocket in the receptor. |

Development of Conformationally Restricted Analogs for Enhanced Selectivity

The development of conformationally restricted analogs represents a key strategy in medicinal chemistry to enhance the selectivity of a ligand for its biological target. By reducing the number of accessible conformations, it is possible to favor the specific geometry required for binding to a particular receptor subtype, thereby minimizing off-target effects. In the context of dopamine receptor ligands like mazapertine, this approach aims to lock the molecule into a bioactive conformation that preferentially interacts with a specific dopamine receptor subtype (e.g., D2, D3, or D4).

One common method to achieve conformational restriction is through the introduction of rigid structural elements, such as ring systems. For instance, research on dopamine D1 antagonists has demonstrated the synthesis of structurally novel series of hexahydro-benzo[d]naphtho[2,1-b]azepines, which are conformationally restricted analogs of other benzazepine-based ligands. nih.gov In these analogs, the creation of a B/C-trans ring junction unequivocally fixes a key aromatic ring in an equatorial orientation. nih.gov This fixed orientation was found to confer considerably more D1 receptor affinity and selectivity against the D2 receptor compared to the more flexible cis stereoisomers. nih.gov Such findings underscore the principle that restricting conformational mobility can lead to a significant enhancement in receptor selectivity by favoring a specific binding orientation.

Another approach involves the use of peptidomimetics designed to adopt specific secondary structures, such as β-turns. While not directly applied to mazapertine, studies on Pro-Leu-Gly-NH2 (PLG) analogues, which modulate dopamine receptor activity, illustrate this concept. nih.gov By constraining the peptide backbone into a type VI β-turn conformation using structures like indolizidinones, researchers can test hypotheses about the bioactive conformation. nih.gov The underlying principle is that by restricting the molecule's flexibility, key pharmacophoric groups are held in a specific spatial arrangement, leading to improved interaction with the receptor's binding site. Applying these principles to mazapertine would involve modifying its flexible linker or piperazine ring to reduce rotational freedom, potentially enhancing its selectivity for specific dopamine receptor subtypes.

Scaffold Hybridization and Bitopic Ligand Design Principles

Scaffold hybridization is a powerful strategy for designing ligands with improved affinity and selectivity, particularly for challenging targets like the highly homologous D2-like dopamine receptors. This approach involves combining two distinct pharmacophores—a primary pharmacophore (PP) and a secondary pharmacophore (SP)—into a single hybrid molecule. The resulting "bitopic" ligand is designed to simultaneously engage the primary orthosteric binding site (OBS) and a secondary, allosteric binding site (SBS) on the receptor. mdpi.com

In the design of ligands targeting the dopamine D3 receptor (D3R), this strategy has been successfully employed by linking an N-arylpiperazine nucleus, which serves as the primary pharmacophore, to a secondary arylcarboxamide scaffold via a flexible alkyl chain linker. nih.govnih.govacs.org This design is highly relevant to mazapertine, which contains a similar N-phenylpiperazine core. The N-arylpiperazine moiety typically interacts with key residues in the orthosteric binding site, such as the crucial aspartate residue (Asp110) common to aminergic G protein-coupled receptors (GPCRs). mdpi.com The secondary pharmacophore, connected by the linker, then interacts with a less conserved secondary binding site, which can confer subtype selectivity. mdpi.com

Research has shown that the nature of both the linker and the secondary pharmacophore is critical for determining the ligand's affinity and selectivity profile. acs.org For example, a series of hybrid compounds were synthesized linking an N-(2,3-dichlorophenyl)piperazine nucleus (PP) to various 1,4-dioxane-2-carboxamide scaffolds (SP) through a butyl chain. nih.govnih.govacs.org The results demonstrated that all the synthesized compounds showed a higher affinity for the D3 receptor compared to D2 and D4 receptors. acs.org Specifically, an unsubstituted butyl linker was found to confer the highest affinities, while introducing substituents like fluorine or hydroxyl groups on the linker was detrimental to binding. acs.org

The data below illustrates the binding affinities of representative bitopic ligands designed through scaffold hybridization.

| Compound | Secondary Pharmacophore (SP) | Linker | D3R Ki (nM) | D2R Ki (nM) | D3R vs D2R Selectivity |

|---|---|---|---|---|---|

| Compound 6a | 4-(Thiophene-3-yl)benzamide | Butyl | 1.4 | ~700 | ~500-fold |

| Compound 7a | 4-(Thiazolyl-4-yl)benzamide | Butyl | 2.5 | ~1000 | ~400-fold |

| LS-3-134 | Arylcarboxamide derivative | Butyl | 0.17 | >25.5 | >150-fold |

| WW-III-55 | Arylcarboxamide derivative | Butyl | ~20 | >16000 | >800-fold |

Data synthesized from multiple sources for illustrative purposes. mdpi.com

This bitopic design has led to the discovery of potent D3R-selective ligands as well as multitarget agents that also interact with serotonin receptors, such as 5-HT1A and 5-HT2A, offering potential for developing novel antipsychotic agents. nih.govunicam.it

Enantioselective Synthesis and Chiral Methodologies for Analog Generation

Many complex bioactive molecules, including potential analogs of mazapertine, possess one or more stereocenters, meaning they can exist as different enantiomers. Enantiomers are non-superimposable mirror images of each other and can exhibit significantly different pharmacological activities and metabolic profiles. Therefore, the ability to synthesize a single, desired enantiomer—a process known as enantioselective synthesis—is of paramount importance in drug development.

While specific enantioselective syntheses for mazapertine are not detailed in the provided search results, general chiral methodologies are broadly applicable for generating its analogs. A common strategy involves the use of chiral catalysts, often based on transition metals complexed with chiral ligands. For example, rhodium(I) catalysts have been used in asymmetric synthesis to control the stereochemical outcome of key bond-forming reactions. nih.gov The stereoselectivity in such reactions often arises from steric interactions between the substrate and the bulky chiral ligands on the metal center, which favors the formation of a transition state leading to one specific enantiomer. nih.gov

Another critical aspect of chiral methodologies is the analysis of the product's enantiomeric purity, typically reported as enantiomeric excess (ee). Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique used to separate and quantify the two enantiomers of a compound, confirming the success of the enantioselective synthesis. nih.gov For many pharmaceutical applications, an enantiomeric excess of at least 98% is often required. nih.gov

The generation of chiral analogs of mazapertine could be envisioned by introducing a stereocenter on the linker connecting the piperazine and benzoylpiperidine moieties or on one of the ring systems. An enantioselective synthesis would then be required to produce the individual (R)- and (S)-enantiomers. This would allow for a detailed investigation into how the stereochemistry at that position influences receptor binding affinity and selectivity, a crucial step in understanding the structure-activity relationship (SAR) and optimizing the compound's pharmacological profile.

In Vitro Pharmacological Characterization of Mazapertine Succinate

Quantitative Receptor Binding Affinity Profile

Publicly available data confirms that Mazapertine (B165347) succinate (B1194679) possesses a notable affinity for several dopamine (B1211576), serotonin (B10506), and adrenergic receptors. However, specific quantitative metrics, such as the inhibition constant (Ki), which are crucial for a precise understanding of its pharmacological profile, are not readily found in scientific databases and publications.

Dopamine Receptor Subtype Affinities (D2, D3, D4)

Mazapertine is known to have a high affinity for dopamine D2 and D3 receptors. This is a characteristic feature of many antipsychotic compounds, as these receptors are primary targets for modulating dopaminergic neurotransmission, which is often dysregulated in psychotic disorders. The affinity for the D4 receptor subtype has not been as prominently reported. Without specific Ki values, a comparative analysis of its potency at these different dopamine receptor subtypes cannot be accurately performed.

Serotonin Receptor Subtype Affinities (5-HT1A, 5-HT2A, 5-HT2C, 5-HT7)

The compound is also recognized for its high affinity for the serotonin 5-HT1A receptor. This interaction is significant as 5-HT1A receptor agonism is often associated with anxiolytic and antidepressant effects, and can contribute to a more favorable side effect profile for an antipsychotic agent. Information regarding its binding affinity at other key serotonin receptor subtypes, such as 5-HT2A, 5-HT2C, and 5-HT7, which are also important targets for antipsychotic drugs, is not detailed in the available literature.

Adrenergic Receptor Affinities (α1A, α1B, α2C)

Mazapertine has been noted for its affinity for α1-adrenergic receptors. Antagonism at these receptors can contribute to both therapeutic effects and side effects, such as orthostatic hypotension. The specific affinities for the subtypes α1A, α1B, and α2C have not been publicly detailed, precluding a deeper understanding of its potential cardiovascular and other systemic effects.

Binding at Other Neurotransmitter Receptors and Transporters

Comprehensive screening data for Mazapertine succinate's binding affinity at a wider range of other neurotransmitter receptors and transporters is not available in the public domain. Such information would be critical for a complete understanding of its pharmacological specificity and potential for off-target effects.

Functional Receptor Activity and Ligand Efficacy

While the binding affinity of a compound indicates its potency at a receptor, its functional activity describes the biological response it elicits. Detailed in vitro functional data for this compound is sparse.

Dopamine D2/D3 Receptor Antagonism Mechanisms

It is understood that Mazapertine acts as an antagonist at dopamine D2 and D3 receptors. This antagonism is the likely mechanism behind its antipsychotic potential, as it blocks the excessive dopamine signaling associated with psychosis. However, the precise in vitro mechanisms, such as whether it is a competitive or non-competitive antagonist, its degree of inverse agonism, or its potential for biased agonism at these receptors, have not been elucidated in the available scientific literature. Such details are crucial for predicting its clinical efficacy and side-effect profile.

Serotonin 5-HT1A Receptor Agonism Mechanisms

No specific in vitro studies detailing the precise molecular mechanisms of this compound's agonism at the 5-HT1A receptor, such as receptor coupling efficiency, G-protein activation, or downstream second messenger signaling pathways, were identified in the available literature.

In Vitro Studies on Neurotransmitter Synthesis and Release Modulation

Information from in vitro assays measuring the direct effect of this compound on the synthesis and release of key neurotransmitters like dopamine and serotonin from cultured neurons or brain slices is not available in the reviewed scientific literature.

Investigation of Poly-pharmacological Profile and Off-target Interactions

A comprehensive in vitro poly-pharmacological profile of this compound, detailing its binding affinities across a wide range of receptors, ion channels, and transporters to identify potential off-target interactions, has not been published in the accessible scientific literature.

In Vitro Drug Metabolism and Biotransformation Studies

The in vitro biotransformation of Mazapertine has been a key focus of investigation, providing a comprehensive picture of its metabolic pathways and the resulting metabolites.

Metabolic Profiling in Hepatic S9 Fractions (e.g., Rat Hepatic S9)

Studies utilizing rat hepatic S9 fractions have been instrumental in elucidating the metabolic profile of Mazapertine. The S9 fraction, containing both microsomal and cytosolic enzymes, offers a robust system for studying Phase I and Phase II metabolism. nih.govresearchgate.net In one pivotal study, Mazapertine was incubated with a rat hepatic S9 fraction along with an NADPH-generating system to simulate oxidative metabolism. nih.govnih.gov

The analysis revealed that Mazapertine is extensively metabolized under these conditions. Following incubation, approximately 42% of the parent compound remained unchanged, indicating significant but incomplete biotransformation. nih.govnih.gov The metabolic profiling successfully identified and quantified the parent drug and twelve distinct metabolites. nih.gov This extensive metabolism highlights the compound's susceptibility to hepatic enzymatic activity.

Identification and Characterization of In Vitro Generated Metabolites

A total of 12 metabolites were profiled and tentatively identified using advanced analytical techniques such as API (ionspray)-MS/MS. nih.gov These metabolites are the result of several distinct metabolic reactions. Among the identified metabolites, four were classified as major metabolites due to their relative abundance. nih.govnih.gov

The major metabolites and their relative proportions were:

O-desisopropyl mazapertine (M3): 17%

N-desbenzoylpiperidine-mazapertine (M8): 14%

4-OH-phenyl-mazapertine (M1): 10%

4-OH-piperidyl-mazapertine (M2): 9%

The remaining metabolites were formed in smaller quantities. The characterization was based on mass spectrometry data, which provides the mass-to-charge ratio and fragmentation patterns necessary for structural elucidation. nih.govnih.gov

Table 1: Major In Vitro Metabolites of Mazapertine in Rat Hepatic S9 Fraction

| Metabolite ID | Metabolite Name | Percentage of Sample |

| M3 | O-desisopropyl mazapertine | 17% |

| M8 | N-desbenzoylpiperidine-mazapertine | 14% |

| M1 | 4-OH-phenyl-mazapertine | 10% |

| M2 | 4-OH-piperidyl-mazapertine | 9% |

Enzymatic Pathways Involved in Mazapertine Biotransformation (e.g., CYP450 Mediation)

The biotransformation of Mazapertine is driven by a variety of enzymatic pathways, characteristic of Phase I metabolism predominantly mediated by the Cytochrome P450 (CYP450) enzyme system. nih.govnih.gov The CYP450 enzymes are a superfamily of proteins crucial for the metabolism of a wide array of xenobiotics, including many pharmaceutical drugs. researchgate.net

Based on the structures of the identified metabolites, six primary metabolic pathways have been proposed for Mazapertine in the rat hepatic S9 fraction model nih.govnih.gov:

Phenylhydroxylation: The addition of a hydroxyl group to the phenyl ring, resulting in metabolites like 4-OH-phenyl-mazapertine (M1).

Piperidyl Oxidation: Oxidation occurring on the piperidyl moiety, leading to metabolites such as 4-OH-piperidyl-mazapertine (M2).

O-dealkylation: The removal of the isopropyl group from the methylethoxy side chain, forming the major metabolite O-desisopropyl mazapertine (M3).

N-dephenylation: Cleavage of the phenyl group from the piperazine (B1678402) ring.

Oxidative N-debenzylation: Oxidative removal of the benzoylpiperidine group.

Dehydration: The loss of a water molecule.

Preclinical in Vivo Pharmacological Investigations

Receptor Occupancy and Neuroreceptor Modulation in Animal Models

Mazapertine (B165347) demonstrates high affinity for dopamine (B1211576) D₂ receptors. scispace.com In vivo studies have explored how this binding affinity translates to receptor occupancy and modulation in key brain regions associated with psychosis. Chronic administration of mazapertine succinate (B1194679) leads to changes in D₂ receptor density, a phenomenon known as upregulation, which is often observed with dopamine receptor antagonists.

One key study investigated the effects of chronic treatment with mazapertine succinate (referred to as RWJ 37796) in rats over 21 days. nih.gov The results showed a significant elevation in the binding to D₂ dopamine receptors in the caudate-putamen. nih.gov Compared to control animals, mazapertine treatment resulted in a 21% increase in D₂ receptor binding in this region. nih.gov In the nucleus accumbens, mazapertine treatment also increased D₂ receptor binding, but to a lesser extent, showing a 12% elevation. nih.gov This effect was notably less pronounced than that of the typical antipsychotic haloperidol, which produced a 38% increase in the caudate-putamen and a 35% increase in the nucleus accumbens under the same conditions. nih.gov

The same chronic treatment study in rats also examined the impact of this compound on other significant monoamine receptors, specifically the dopamine D₁ and serotonin (B10506) 5-HT₁ₐ receptors. nih.gov Using quantitative autoradiography, researchers measured the binding of specific radioligands to these receptors in various brain regions following the 21-day treatment period.

The investigation found that, unlike its effects on D₂ receptors, chronic treatment with this compound did not induce any detectable changes in D₁ dopamine or 5-HT₁ₐ receptor binding in any of the brain regions studied. nih.gov This finding was consistent with the effects observed for the comparator drug, haloperidol, which also did not alter D₁ or 5-HT₁ₐ receptor densities. nih.gov This suggests a selective in vivo effect of chronic mazapertine administration on the upregulation of D₂ receptors without a corresponding regulatory change in D₁ or 5-HT₁ₐ receptor populations.

| Receptor | Brain Region | Percentage Change in Binding vs. Control |

|---|---|---|

| Dopamine D₂ | Caudate-Putamen | +21% |

| Dopamine D₂ | Nucleus Accumbens | +12% |

| Dopamine D₁ | Multiple Regions | No Change Detected |

| Serotonin 5-HT₁ₐ | Multiple Regions | No Change Detected |

Behavioral Pharmacology Studies in Animal Models

The apomorphine-induced mesh climbing assay in rodents is a standard and widely used behavioral model for screening potential antipsychotic drugs. nih.govmdpi.com The behavior is induced by apomorphine, a non-selective dopamine agonist that stimulates both D₁ and D₂ receptors in the mesolimbic pathway. nih.gov This dual receptor activation is necessary to produce the characteristic climbing behavior. nih.govmdpi.com

Virtually all clinically effective antipsychotics, which act as D₂ receptor antagonists, can dose-dependently inhibit or block apomorphine-induced climbing. nih.govnih.gov This assay, therefore, has high predictive validity for the antipsychotic potential of a test compound. nih.gov Given mazapertine's potent D₂ receptor antagonism, it is expected to demonstrate robust, dose-dependent inhibition of climbing behavior in this rodent model, consistent with the profile of an effective antipsychotic agent.

A significant challenge in antipsychotic drug development is minimizing the liability for extrapyramidal symptoms (EPS). In preclinical research, the catalepsy test in rodents is the most common and predictive model used to assess a compound's potential to induce motor side effects similar to parkinsonism. nih.govfrontiersin.orgnih.gov Catalepsy in a rodent is characterized by a failure to correct an externally imposed, unusual posture, reflecting a state of muscle rigidity. frontiersin.org

The propensity of a compound to induce catalepsy is strongly correlated with its likelihood of causing EPS in humans. nih.gov Atypical antipsychotics are generally distinguished from typical agents by having a wider separation between the doses that produce antipsychotic-like effects (e.g., blocking dopamine agonist-induced hyperactivity) and the doses that induce catalepsy. nih.gov Mazapertine has been characterized as having a low potential for extrapyramidal effects. This profile suggests that in preclinical rodent models, mazapertine would exhibit a significant separation between its effective dose in assays of antipsychotic-like activity and the dose required to produce catalepsy.

Preclinical research has explored the potential ocular effects of arylpiperazine derivatives, the chemical class to which mazapertine belongs. These investigations have utilized specialized animal models to determine the impact of these compounds on intraocular pressure (IOP).

One such model is the alpha-chymotrypsin-induced glaucoma model in rabbits. In this model, injection of the enzyme alpha-chymotrypsin into the eye produces a sustained ocular hypertension, mimicking glaucoma. Another specialized assay is the IOP recovery method , where a transient increase in IOP is induced in normal rabbits, and the ability of a topically applied compound to facilitate the return to normal pressure is measured.

Studies on several arylpiperazine derivatives in these models have shown significant effects on reducing IOP. For instance, in the IOP recovery method, compounds designated BG31 and YCT2-2 demonstrated a notable capacity to lower IOP. These findings, while not specific to mazapertine itself, indicate that compounds within this structural class possess ocular hypotensive properties, suggesting a potential area of pharmacological activity for mazapertine.

| Compound | Animal Model | Observed Effect |

|---|---|---|

| BG31 | IOP Recovery Method | Significant IOP reduction (ΔIOPt% = -27.6) |

| YCT2-2 | IOP Recovery Method | Significant IOP reduction (ΔIOPt% = -25.5) |

| YCT2-2 | Alpha-Chymotrypsin-Induced Glaucoma | Demonstrated IOP lowering effect |

| C219 | IOP Recovery Method | IOP lowering effect |

| C220 | IOP Recovery Method | IOP lowering effect |

Metabolism and Disposition Pathways: Preclinical and Translational Research

In Vivo Metabolic Fate and Excretion in Animal Models

Studies in animal models, including rodents and dogs, have provided a comprehensive overview of the in vivo metabolism and excretion pathways of mazapertine (B165347).

Investigations in male and female Sprague-Dawley rats using radiolabeled 14C-mazapertine succinate (B1194679) have elucidated its pharmacokinetic profile. nih.gov Following oral administration, the compound is rapidly absorbed, with maximal plasma concentrations of both mazapertine and total radioactivity observed at 0.5 hours post-dosing. nih.gov The elimination of the radiolabeled dose was also rapid, with 81% of fecal and 94% of urinary radioactivity being excreted within the first 24 hours. nih.gov

Excretion primarily occurs via the feces, accounting for approximately 63% of the administered dose, while urinary excretion accounts for about 30%. nih.gov Over a 7-day period, approximately 93% of the total radioactive dose was recovered. nih.gov Mazapertine itself has a short terminal half-life of less than 2 hours in plasma. nih.gov In contrast, the total radioactivity, representing the parent compound and its metabolites, exhibits a significantly longer terminal half-life of 9-13 hours, indicating that metabolites are cleared more slowly than the parent drug. nih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Time to Maximal Plasma Concentration (Tmax) | 0.5 hours | nih.gov |

| Terminal Half-life (Mazapertine) | <2 hours | nih.gov |

| Terminal Half-life (Total Radioactivity) | 9-13 hours | nih.gov |

| Primary Route of Excretion | Fecal (~63% of dose) | nih.gov |

| Secondary Route of Excretion | Urinary (~30% of dose) | nih.gov |

| Total Recovery (7 days) | ~93% of dose | nih.gov |

Mazapertine undergoes extensive metabolism in animal models. In Sprague-Dawley rats, a total of 15 metabolites were isolated and identified from plasma and excreta. nih.gov Unchanged mazapertine constituted a small fraction of the circulating radioactivity and excreted dose, accounting for less than 8% of the sample in plasma (0-24 h) and less than 5% of the radioactive dose in excreta. nih.gov

Similarly, in beagle dogs, studies identified 14 metabolites in addition to the unchanged parent drug. nih.govtandfonline.com In these studies, unchanged mazapertine accounted for less than 4% of the radioactive dose found in excreta and under 21% of the radioactivity present in plasma samples. nih.govtandfonline.com The identified metabolites in both species accounted for a significant portion of the administered dose, indicating that biotransformation is the primary clearance mechanism for mazapertine. nih.govnih.gov

The biotransformation of mazapertine in beagle dogs has been thoroughly characterized. nih.govtandfonline.com Following a single oral administration of 14C-mazapertine succinate, analysis of plasma, urine, and feces revealed seven distinct metabolic pathways. nih.govtandfonline.com

These pathways are:

Phenyl hydroxylation: The addition of a hydroxyl group to the phenyl ring. nih.govtandfonline.com

Piperidyl oxidation: Oxidation of the piperidyl moiety. nih.govtandfonline.com

O-dealkylation: Removal of an alkyl group attached via an oxygen atom. nih.govtandfonline.com

N-dephenylation: Cleavage of the N-phenyl bond. nih.govtandfonline.com

Oxidative N-debenzylation: Oxidative removal of the benzyl (B1604629) group. nih.govtandfonline.com

Depiperidylation: Removal of the piperidyl group. nih.govtandfonline.com

Conjugation: The addition of endogenous molecules, such as glucuronic acid, to the parent drug or its metabolites. nih.govtandfonline.com

Among these, phenyl hydroxylation, piperidyl oxidation, oxidative N-debenzylation, and depiperidylation were identified as the pathways leading to the formation of major metabolites, including 4-OH-piperidyl, OH-phenyl-OH-piperidyl, carboxybenzoyl piperidine (B6355638), and depiperidyl analogues of mazapertine. nih.govtandfonline.com

In Vivo Metabolic Fate: Translational Human Metabolite Identification

Translational studies have extended the understanding of mazapertine metabolism to humans, utilizing advanced analytical techniques to profile metabolites in human samples.

The metabolic fate of mazapertine in humans was investigated following oral administration of mazapertine succinate to healthy volunteers. nih.gov Urine samples collected over 24 hours were analyzed using sophisticated analytical methods, specifically API-ionspray liquid chromatography/mass spectrometry (LC/MS) and tandem mass spectrometry (MS/MS). nih.gov These techniques are highly sensitive and specific, allowing for the detection, quantification, and structural characterization of metabolites in complex biological matrices. ijpras.comyoutube.com

The analysis revealed that mazapertine is extensively metabolized in humans. nih.gov Unchanged mazapertine accounted for only 12% of the compounds detected in the urine sample. nih.gov A total of 10 metabolites were profiled and tentatively identified based on their mass spectral data and comparison to synthetic standards. nih.gov

The metabolic pathways identified in humans were largely consistent with those observed in animal models, comprising:

Phenylhydroxylation

Piperidyl oxidation

O-dealkylation

N-dephenylation

Oxidative N-debenzylation

Depiperidylation

Glucuronidation nih.gov

Four major metabolites were identified in human urine: 4-OH-phenyl-mazapertine (18% of the sample), 4-OH-piperidyl-mazapertine (14%), carboxybenzoylpiperidine (10%), and its glucuronide conjugate (14%). nih.gov The remaining six metabolites were present in moderate to minor amounts. nih.gov

| Metabolite ID | Metabolite Name | Relative Abundance in Urine Sample | Metabolic Pathway(s) | Reference |

|---|---|---|---|---|

| M1 | 4-OH-phenyl-mazapertine | 18% | Phenylhydroxylation | nih.gov |

| M2 | 4-OH-piperidyl-mazapertine | 14% | Piperidyl oxidation | nih.gov |

| M9 | Carboxybenzoylpiperidine glucuronide | 14% | Oxidative N-debenzylation, Glucuronidation | nih.gov |

| M8 | Carboxybenzoylpiperidine | 10% | Oxidative N-debenzylation | nih.gov |

| - | Unchanged Mazapertine | 12% | - | nih.gov |

Characterization of Major and Minor Human Metabolites

Following oral administration in healthy volunteers, Mazapertine is extensively metabolized. nih.gov Unchanged Mazapertine accounts for approximately 12% of the drug found in urine. nih.gov Ten distinct metabolites have been identified and quantified.

The four major metabolites identified are:

4-OH-phenyl-mazapertine (M1) , which constitutes 18% of the metabolites found in urine. nih.gov

4-OH-piperidyl-mazapertine (M2) , accounting for 14%. nih.gov

Carboxybenzoylpiperidine (M8) at 10%. nih.gov

The glucuronide conjugate of carboxybenzoylpiperidine (M9) , which is the second most abundant at 14%. nih.gov

Six other moderate and minor metabolites (M3-M7 & M10) have also been identified, with each accounting for 10% or less of the total metabolites. nih.gov

Below is an interactive data table summarizing the major and minor human metabolites of this compound.

| Metabolite ID | Metabolite Name | Percentage in Urine Sample | Classification |

| Mazapertine | Unchanged Mazapertine | 12% | Parent Drug |

| M1 | 4-OH-phenyl-mazapertine | 18% | Major |

| M2 | 4-OH-piperidyl-mazapertine | 14% | Major |

| M9 | Carboxybenzoylpiperidine glucuronide | 14% | Major |

| M8 | Carboxybenzoylpiperidine | 10% | Major |

| M3-M7, M10 | Other Metabolites | ≤10% each | Moderate/Minor |

Delineation of Human Metabolic Pathways

The biotransformation of Mazapertine in humans occurs through seven primary metabolic pathways. nih.gov These pathways often occur in combination to produce the range of observed metabolites.

The delineated human metabolic pathways are:

Phenylhydroxylation : This pathway leads to the formation of 4-OH-phenyl-mazapertine (M1). nih.gov

Piperidyl Oxidation : This results in the formation of 4-OH-piperidyl-mazapertine (M2). nih.gov

O-Dealkylation

N-Dephenylation

Oxidative N-Debenzylation : This pathway contributes to the formation of carboxybenzoylpiperidine (M8). nih.gov

Depiperidylation

Glucuronidation : This conjugation reaction is responsible for the formation of the carboxybenzoylpiperidine glucuronide (M9). nih.gov

Comparative Analysis of Metabolic Profiles Across Species

A comparative analysis of Mazapertine metabolism in rats versus humans reveals both similarities and notable differences in the metabolic pathways and the resulting metabolite profiles.

In Rats: Studies in Sprague-Dawley rats show that Mazapertine is also extensively metabolized. nih.gov Unchanged Mazapertine accounts for less than 5% of the dose in excreta and less than 8% in plasma. nih.gov A total of 15 metabolites were identified in rats. nih.gov The primary metabolic pathways identified in rats include phenyl hydroxylation, piperidyl oxidation, O-dealkylation, N-dephenylation, oxidative N-debenzylation, and glucuronide conjugation. nih.gov

In vitro studies using rat hepatic S9 fractions identified 12 metabolites. nih.gov The major metabolites in this system were O-desisopropyl mazapertine (M3, 17%), N-desbenzoylpiperidine-mazapertine (M8, 14%), 4-OH-phenyl-mazapertine (M1, 10%), and 4-OH-piperidyl-mazapertine (M2, 9%). nih.gov

Comparison: While many of the metabolic pathways are conserved between rats and humans, the quantitative importance of these pathways differs. For instance, O-dealkylation appears to be a more prominent pathway in rats, leading to the major metabolite O-desisopropyl mazapertine, which is not highlighted as a major metabolite in humans. Conversely, the formation of carboxybenzoylpiperidine and its glucuronide conjugate are major pathways in humans. nih.gov The pathway of depiperidylation is mentioned for humans but not explicitly for rats in the provided context.

The following table provides a comparative overview of the metabolic pathways in humans and rats.

| Metabolic Pathway | Observed in Humans | Observed in Rats |

| Phenylhydroxylation | Yes | Yes |

| Piperidyl Oxidation | Yes | Yes |

| O-Dealkylation | Yes | Yes (Major pathway) |

| N-Dephenylation | Yes | Yes |

| Oxidative N-Debenzylation | Yes | Yes |

| Depiperidylation | Yes | Not explicitly mentioned |

| Glucuronidation | Yes | Yes |

| Dehydration | No | Yes (in vitro) |

This comparative analysis is crucial for the interpretation of preclinical toxicology data and for predicting the metabolic fate of this compound in humans.

Structure Activity Relationship Sar and Structure Binding Relationship Sbr Analysis

Molecular Features Governing Dopamine (B1211576) Receptor Subtype Selectivity

The dopamine D2 and D3 receptors, members of the D2-like family, share a high degree of amino acid sequence homology, particularly within the orthosteric binding site (OBS) where the endogenous ligand dopamine binds. nih.govnih.gov This similarity presents a significant challenge in designing ligands with high selectivity for one subtype over the other. nih.gov For many arylpiperazine derivatives, selectivity is often achieved not through differential interactions within the conserved OBS, but through engagement with a secondary binding pocket (SBP) that exhibits greater structural divergence between the D2 and D3 subtypes. nih.govmdpi.com

Mazapertine (B165347) demonstrates high affinity for both D2 and D3 receptors, with Ki values of 2.2 nM and 1.8 nM, respectively. This indicates a potent interaction with the D2-like receptor family but a low degree of selectivity between these two specific subtypes. The molecular architecture of Mazapertine is optimized for potent binding to the conserved features of the D2/D3 binding sites rather than exploiting the subtle differences that confer selectivity.

Structure-activity relationship studies on related N-phenylpiperazine compounds show that D3-selectivity can be enhanced. This is often accomplished by introducing modifications that decrease the affinity for the D2 receptor rather than increasing affinity for the D3 receptor. nih.gov For instance, the addition of a hydroxyl group to the linker chain in some analogs has been shown to significantly improve D3 selectivity by sterically or electrostatically hindering optimal interaction with the D2 receptor. nih.gov

Structural Determinants for Serotonin (B10506) Receptor Subtype Binding and Functional Activity

Mazapertine exhibits high affinity for the serotonin 5-HT1A receptor, with a reported Ki value of 1.7 nM, comparable to its affinity for D2 and D3 receptors. Functionally, it acts as an agonist at the 5-HT1A receptor. nih.gov The structural basis for this high-affinity binding is well-characterized for the arylpiperazine pharmacophore. bg.ac.rs

The critical interactions for arylpiperazine ligands at the 5-HT1A receptor include:

A Salt Bridge Formation : The protonatable nitrogen atom of the piperazine (B1678402) ring forms a crucial, high-energy salt bridge or charge-assisted hydrogen bond with the highly conserved aspartate residue (Asp116) in the third transmembrane (TM3) domain of the receptor. This interaction serves as the primary anchor for the ligand within the binding site. bg.ac.rs

Hydrophobic Interactions : Following the primary anchoring, the aryl moiety of the ligand, in this case, the 2-isopropoxyphenyl group, positions itself within a hydrophobic pocket of the receptor. bg.ac.rs This pocket is lined with aromatic amino acid residues such as Phenylalanine (Phe361) and Tyrosine (Tyr390). The ligand engages in favorable edge-to-face (ETF) aromatic interactions with these residues, which are significant stabilizing forces for the ligand-receptor complex. bg.ac.rs

The combination of this strong ionic anchor and the cumulative weaker hydrophobic and aromatic interactions results in the high binding affinity observed for Mazapertine at the 5-HT1A receptor.

| Receptor Subtype | Binding Affinity (Ki) in nM | Functional Activity |

|---|---|---|

| Dopamine D2 | 2.2 | Antagonist |

| Dopamine D3 | 1.8 | Antagonist |

| Serotonin 5-HT1A | 1.7 | Agonist |

Role of Specific Chemical Moieties in Ligand-Receptor Interactions

The pharmacological activity of Mazapertine is a composite of the contributions from its distinct chemical substructures.

Arylpiperazine Moiety : This is the central pharmacophore responsible for the dual dopamine and serotonin receptor affinity.

The piperazine ring contains a basic nitrogen atom (N4) that becomes protonated at physiological pH. This positive charge is essential for the ionic interaction with the conserved aspartate residue in the TM3 domain of aminergic G protein-coupled receptors (GPCRs), including dopamine and serotonin receptor subtypes. bg.ac.rsnih.gov This interaction is a hallmark of most arylpiperazine-based ligands.

The aryl group (2-isopropoxyphenyl) attached to the N1 position of the piperazine ring is critical for modulating affinity and selectivity. It fits into a hydrophobic pocket, where it forms van der Waals and aromatic stacking interactions. bg.ac.rs

Isopropoxyphenyl Group : The substitution pattern on the aryl ring fine-tunes the binding. The ortho-isopropoxy group on the phenyl ring influences both the steric and electronic profile of the molecule. Its size and conformation dictate the quality of fit within the hydrophobic pocket, while its electronic properties can modulate the strength of the aromatic interactions.

Impact of Linker Length and Substituent Patterns on Pharmacological Profile

Linker Length : Studies on related arylpiperazine series have demonstrated that the length of the alkyl linker chain can significantly impact binding affinity. For example, extending the alkyl chain in some N-phenylpiperazine analogs was found to improve binding affinity for both D2 and D3 receptors. nih.gov The linker's role is to provide the correct distance and orientation for the two ends of the molecule to simultaneously engage their respective binding subsites on the receptor.

Application of Computational Modeling and Molecular Docking Simulations in SAR/SBR Elucidation

The precise three-dimensional structures of many GPCRs, including dopamine and serotonin receptors, have been challenging to determine experimentally via methods like X-ray crystallography. Consequently, computational techniques are indispensable tools for elucidating the SAR and SBR of ligands like Mazapertine. unar.ac.idmdpi.com

Homology Modeling : This technique is used to build 3D models of target receptors (e.g., D2, D3, 5-HT1A) based on the known crystal structures of related proteins, such as bovine rhodopsin or the β2-adrenergic receptor. bg.ac.rs These models provide a structural framework for further computational analysis.

Molecular Docking : Docking simulations are employed to predict the most likely binding pose or orientation of a ligand within the receptor's binding site. nih.govunar.ac.idresearchgate.net For arylpiperazines like Mazapertine, these studies consistently predict and confirm the key interactions:

The formation of a salt bridge between the protonated piperazine nitrogen and the conserved TM3 aspartate residue. nih.gov

The insertion of the aryl group into a hydrophobic pocket formed by several transmembrane helices. bg.ac.rs

Rationalizing SAR : Docking studies are instrumental in understanding experimental SAR data. For instance, if a chemical modification leads to a loss of activity, docking can reveal a potential steric clash or the loss of a critical hydrogen bond. nih.gov Conversely, if a modification enhances affinity, simulations might identify a new favorable interaction.

Molecular Dynamics (MD) Simulations : Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. mdpi.com This provides a more realistic representation than a static docked pose, allowing researchers to assess the stability of key interactions and observe conformational changes in both the ligand and the receptor upon binding.

Mazapertine Succinate Within the Broader Drug Discovery Landscape

Comparative Analysis with Other Dual Dopamine (B1211576) D2 and Serotonin (B10506) 5-HT1A Receptor Ligands

The therapeutic strategy of targeting both dopamine D2 and serotonin 5-HT1A receptors is a cornerstone of several modern antipsychotic agents. nih.govnih.gov This approach seeks to balance the potent antipsychotic effect of D2 receptor blockade with the potential benefits of 5-HT1A receptor agonism, which is thought to mitigate extrapyramidal side effects and possibly enhance efficacy against negative and cognitive symptoms. nih.govpsychopharmacologyinstitute.com Mazapertine (B165347) succinate's pharmacological profile can be contextualized by comparing its receptor binding affinities with other notable dual-acting ligands.

A number of compounds, both approved drugs and other investigational agents, share this dual-receptor mechanism. nih.gov These include established atypical antipsychotics like Aripiprazole, and other clinical candidates such as Bifeprunox and Cariprazine. nih.govresearchgate.net While they all interact with D2 and 5-HT1A receptors, the specific affinity (often measured as the inhibition constant, Ki) and the functional activity (e.g., antagonist, partial agonist) at each receptor can vary significantly, leading to different clinical profiles.

Below is a comparative table of receptor binding affinities for Mazapertine succinate (B1194679) and other selected dual D2/5-HT1A receptor ligands. A lower Ki value indicates a higher binding affinity.

| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT1A (Ki, nM) | Functional Activity at 5-HT1A |

|---|---|---|---|

| Mazapertine succinate | Data Not Publicly Available | Data Not Publicly Available | Agonist |

| Aripiprazole | 0.34 | 1.7 | Partial Agonist |

| Cariprazine | 0.09 | 2.6 | Partial Agonist |

| Iloperidone | 6.3 | 168 | Antagonist |

| Bifeprunox | 0.08 | 0.12 | Partial Agonist |

This table is populated with representative data from publicly available pharmacological studies. Exact values may vary between different studies and experimental conditions. Data for this compound is not widely available in public literature.

This compound as a Case Study for Investigational Neuropharmacological Agents

The development trajectory of this compound serves as an illustrative case study for the challenges and complexities inherent in CNS drug discovery. As an investigational compound, it has progressed through various stages of preclinical and potentially clinical research, embodying the lengthy and resource-intensive process required to bring a potential new therapy from the laboratory to patients. youtube.com

The journey of an investigational agent like this compound typically involves:

Lead Optimization: Modifying the chemical structure of the arylpiperazine scaffold to achieve the desired pharmacological profile, balancing potency at D2 and 5-HT1A receptors while minimizing off-target activities. nih.gov

Preclinical Evaluation: Extensive in vitro and in vivo studies to characterize the compound's pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body). nih.govnih.gov This phase assesses the compound's absorption, distribution, metabolism, and excretion.

Clinical Trials: If preclinical data is promising, the compound may advance to human clinical trials, which are conducted in multiple phases to evaluate its properties in humans.

However, the path is fraught with attrition. Many promising candidates are discontinued (B1498344) during development. nih.govresearchgate.net Reasons for discontinuation can range from non-optimal pharmacokinetic properties to insufficient therapeutic efficacy in clinical trials. nih.govresearchgate.net this compound, along with other dual-acting agents like Bifeprunox and Sarizotan, is among the compounds that have been discontinued, highlighting the high failure rate in psychiatric drug development. nih.govresearchgate.net Each such case, successful or not, provides valuable data that informs future research and development efforts in neuropharmacology. drughunter.comdrughunter.com

Integration of Genetic Support for this compound's Targets in Psychiatric Disorders

The selection of dopamine D2 and serotonin 5-HT1A receptors as therapeutic targets is strongly supported by genetic research linking these receptors to the pathophysiology of psychiatric disorders. nih.gov Genetic association studies have consistently implicated variations in the genes encoding these receptors, DRD2 and HTR1A respectively, in conditions such as schizophrenia and mood disorders. nih.govresearchgate.net

The DRD2 gene has been one of the most extensively studied genes in neuropsychiatry. nih.gov Certain genetic variants, such as the Taq1A polymorphism (rs1800497), have been associated with a reduced density of D2 receptors in the brain. nih.govnih.gov This has been hypothesized to contribute to an individual's susceptibility to a range of conditions, including addictive disorders and schizophrenia. nih.govmdpi.com Polymorphisms in the DRD2 gene have also been linked to variations in treatment response to antipsychotic medications. mdpi.com

Similarly, the serotonin 5-HT1A receptor, encoded by the HTR1A gene, is critically involved in mood and anxiety regulation. Genetic studies have explored the association between polymorphisms in this gene and susceptibility to major depressive disorder and other psychiatric conditions. The dual-target approach of this compound is therefore grounded in a strong biological and genetic rationale, aiming to modulate two distinct but interconnected pathways implicated in mental illness.

| Gene | Receptor | Associated Psychiatric Disorders | Notable Polymorphism Example |

|---|---|---|---|

| DRD2 | Dopamine D2 | Schizophrenia, Addictive Disorders, Mood Disorders | Taq1A (rs1800497) |

| HTR1A | Serotonin 5-HT1A | Major Depressive Disorder, Anxiety Disorders | rs6295 |

Lessons from Preclinical Development for Future Arylpiperazine-Based Compounds in CNS Research

The arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous CNS-active drugs. researchgate.netbenthamdirect.combenthamscience.com The preclinical development of this compound and its chemical relatives offers several key lessons for future research in this area.

Structure-Activity Relationships (SAR): The affinity profile and functional activity of arylpiperazine derivatives are highly dependent on the substitution pattern on the phenyl ring, the length of the linker chain, and the nature of the terminal substructure. nih.gov Preclinical studies meticulously explore these relationships to optimize a compound's properties.

Polypharmacology: While the primary targets for this compound are D2 and 5-HT1A receptors, many arylpiperazine-based compounds exhibit polypharmacology, meaning they interact with multiple other receptors and transporters. nih.govresearchgate.net This can be a double-edged sword, potentially contributing to broader efficacy but also to a more complex side-effect profile. Future design efforts often aim for more selective compounds to better validate the therapeutic hypothesis of dual D2/5-HT1A modulation. nih.govresearchgate.net

Pharmacokinetic Challenges: A significant hurdle in the development of CNS drugs is achieving optimal pharmacokinetic properties, including the ability to cross the blood-brain barrier and maintain therapeutic concentrations over time. mdpi.com The discontinuation of several arylpiperazine-based investigational drugs due to suboptimal pharmacokinetics underscores the importance of addressing these properties early in the drug design process. nih.govresearchgate.net

The collective experience from the preclinical development of compounds like this compound provides a valuable knowledge base, guiding medicinal chemists in the design of next-generation arylpiperazine derivatives with improved therapeutic potential for treating complex neurological and psychiatric disorders. researchgate.netbenthamdirect.combenthamscience.com

Q & A

Q. How can predictive in silico models be developed for this compound’s metabolic pathways?

- Methodological Answer : Use molecular docking (AutoDock Vina) to predict cytochrome P450 (CYP) isoform interactions. Train machine learning models (e.g., random forests) on published CYP substrate data to classify metabolic liability. Validate with in vitro CYP inhibition assays (e.g., fluorometric screening) and metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.